Lutetium(3+);acetate;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

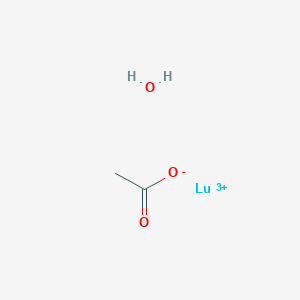

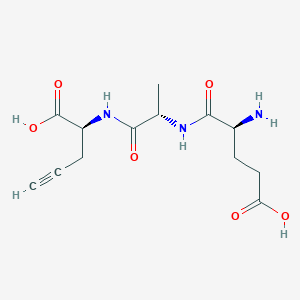

Lutetium(3+);acetate;hydrate, also known as lutetium(III) acetate hydrate, is a chemical compound with the formula (CH₃CO₂)₃Lu·xH₂O. It is the acetate salt of lutetium, a rare earth element. This compound is known for its water solubility and forms colorless crystals. It is used in various scientific research applications due to its unique properties.

Preparation Methods

Lutetium(III) acetate hydrate can be synthesized through several methods:

Neutralization Reaction: This involves reacting a lutetium salt with acetic acid to produce lutetium acetate and water. For example

Reaction with Gaseous Acetic Acid: Lutetium oxide can be reacted with gaseous acetic acid or a 50% acetic acid solution to obtain lutetium(III) acetate.

Chemical Reactions Analysis

Lutetium(III) acetate hydrate undergoes various chemical reactions:

Reaction with Ammonium Fluoride: This reaction produces lutetium fluoride

Reaction with Phosphoric Acid: This reaction produces lutetium phosphate

Hydrolysis of Fluoroborates: The F⁻ formed by the hydrolysis of fluoroborates can precipitate with Lu³⁺.

Scientific Research Applications

Lutetium(III) acetate hydrate is used in various scientific research fields:

Chemistry: It is used as a precursor for the synthesis of other lutetium compounds and as a catalyst in organic reactions.

Biology: It is used in biological studies to understand the behavior of rare earth elements in biological systems.

Medicine: Lutetium compounds are used in radiopharmaceuticals for cancer treatment, particularly in targeted radiotherapy.

Industry: It is used in the production of specialized glass and ceramics.

Mechanism of Action

The mechanism of action of lutetium(III) acetate hydrate involves its interaction with various molecular targets and pathways. In radiopharmaceutical applications, lutetium isotopes emit beta particles that damage cancer cells. The acetate component helps in the solubility and bioavailability of the compound, facilitating its uptake by biological systems .

Comparison with Similar Compounds

Lutetium(III) acetate hydrate can be compared with other rare earth acetates such as:

- Ytterbium(III) acetate

- Thulium(III) acetate

- Europium(III) acetate

- Gadolinium(III) acetate

- Terbium(III) acetate

These compounds share similar properties, such as water solubility and the ability to form crystalline hydrates. lutetium(III) acetate hydrate is unique due to its specific applications in radiopharmaceuticals and its higher atomic number, which influences its chemical behavior .

Properties

Molecular Formula |

C2H5LuO3+2 |

|---|---|

Molecular Weight |

252.03 g/mol |

IUPAC Name |

lutetium(3+);acetate;hydrate |

InChI |

InChI=1S/C2H4O2.Lu.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3;/p-1 |

InChI Key |

AJKGSGQGQAXMRT-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)[O-].O.[Lu+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Heptanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octadecanoic acid](/img/structure/B13778379.png)